[(2S)-Piperidin-2-yl]methyl butanoate
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Overview
Description
[(2S)-Piperidin-2-yl]methyl butanoate is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-Piperidin-2-yl]methyl butanoate typically involves the esterification of (2S)-piperidine-2-methanol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-Piperidin-2-yl]methyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
[(2S)-Piperidin-2-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-Piperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(2S)-Piperidin-2-yl]methyl butanoate is unique due to its specific structural features, such as the piperidine ring and the butanoate ester group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
647021-16-7 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[(2S)-piperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
IELZVUTXZQTIRM-VIFPVBQESA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CCCCN1 |
Canonical SMILES |
CCCC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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